

comparative docking studies of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives

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Compound of Interest

Compound Name: 5-Phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B177090

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A Comparative Guide to the Molecular Docking of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives

This guide provides a comparative analysis of molecular docking studies performed on various derivatives of **5-Phenyl-1,3,4-thiadiazol-2-amine**. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these compounds with different biological targets. The information is compiled from recent studies and presented with supporting data and detailed experimental protocols.

Overview of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, known to be a part of various compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties^{[1][2][3]}. Derivatives of **5-Phenyl-1,3,4-thiadiazol-2-amine** are of particular interest due to their potential as targeted therapeutic agents. Molecular docking studies are crucial in elucidating the binding modes of these derivatives to specific protein targets, thereby guiding the design of more potent and selective inhibitors.

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different **5-Phenyl-1,3,4-thiadiazol-2-amine** derivatives against several protein targets.

Table 1: Docking Scores and Binding Energies of 1,3,4-Thiadiazole Derivatives against Various Targets

Compound ID	Target Protein	Docking Score (kcal/mol)	Binding Energy (kcal/mol)	Key Interacting Residues	Reference
L3*	ADP-sugar pyrophosphatase (NUDT5)	-8.9	-31.5 (MM-GBSA)	Not Specified	[4] [5]
4a	Mushroom Tyrosinase	Not Specified	Not Specified	Not Specified	[6]
4h	EGFR TK	Not Specified	Not Specified	Not Specified	[1]
8d	Not Specified	Not Specified	Not Specified	Not Specified	[7]
20b	Dihydrofolate reductase (DHFR)	Not Specified	-1.6	Not Specified	[3]
2g	Not Specified	Not Specified	Not Specified	Not Specified	[8]

Note: L3 is 5-(5-((Z)-[(4-nitrophenyl)methylidene]amino)-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, a derivative of 1,3,4-thiadiazole.

Table 2: In Vitro Anticancer Activity (IC50) of Selected 1,3,4-Thiadiazole Derivatives

Compound ID	Cell Line	IC50 (μM)	Reference
4a	HT-1080 (Fibrosarcoma)	11.18 ± 0.69	[6]
MCF-7 (Breast Carcinoma)	12.38 ± 0.63	[6]	
4h	HTC-116 (Human Colon Carcinoma)	2.03 ± 0.72	[1]
HepG-2 (Hepatocellular Carcinoma)	2.17 ± 0.83	[1]	
8d	MCF-7 (Breast Carcinoma)	2.98	[7]
A549 (Human Lung Carcinoma)	2.85	[7]	
HepG-2 (Hepatocellular Carcinoma)	2.53	[7]	
20b	HepG-2 (Hepatocellular Carcinoma)	4.37 ± 0.7	[3]
A-549 (Human Lung Carcinoma)	8.03 ± 0.5	[3]	
2g	LoVo (Colon Adenocarcinoma)	2.44	[8]
MCF-7 (Breast Carcinoma)	23.29	[8]	

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited molecular docking studies.

Software and Algorithms

A variety of software can be utilized for molecular docking studies. The docking studies referenced often employ packages like Vlife MDS[9] or MOE (Molecular Operating Environment)[3]. These programs typically use algorithms that explore the conformational space of the ligand within the binding site of the receptor and score the different poses based on a scoring function that estimates the binding affinity.

Ligand Preparation

The 3D structures of the **5-Phenyl-1,3,4-thiadiazol-2-amine** derivatives are typically built using a molecular builder interface. The structures are then optimized to their lowest energy conformation using a force field such as MMFF94x. This process involves geometry optimization and energy minimization to ensure that the ligand structure is in a stable and realistic conformation before docking.

Receptor Preparation

The crystal structure of the target protein is retrieved from a protein database like the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and the structure is energy minimized to relieve any steric clashes. The binding site is then defined, often based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking Simulation

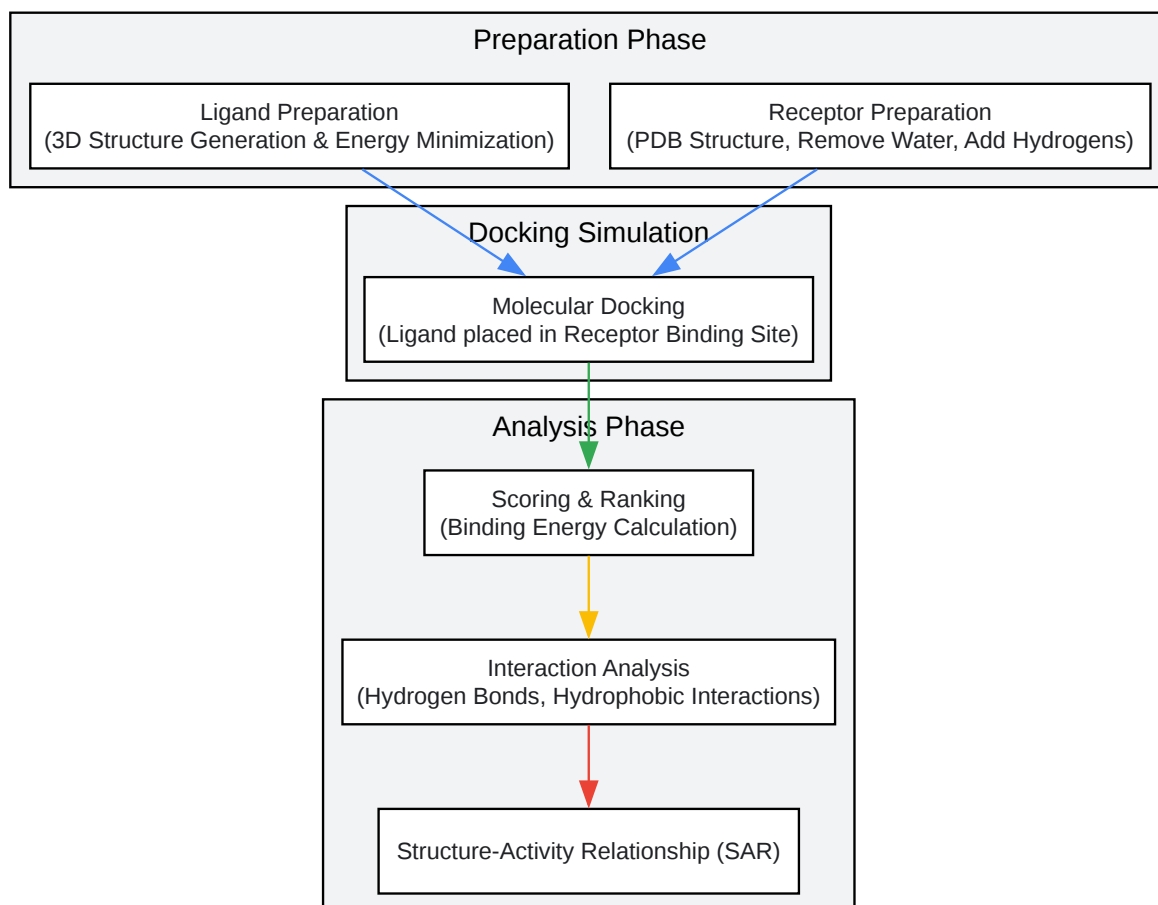
The prepared ligands are docked into the defined binding site of the prepared receptor. The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site. Each of these poses is then scored based on the calculated binding energy. The pose with the lowest binding energy is typically considered the most likely binding mode.

Analysis of Docking Results

The results of the docking simulation are analyzed to understand the binding interactions between the ligand and the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. The docking scores and binding energies are used to rank the different derivatives and to compare their potential efficacy.

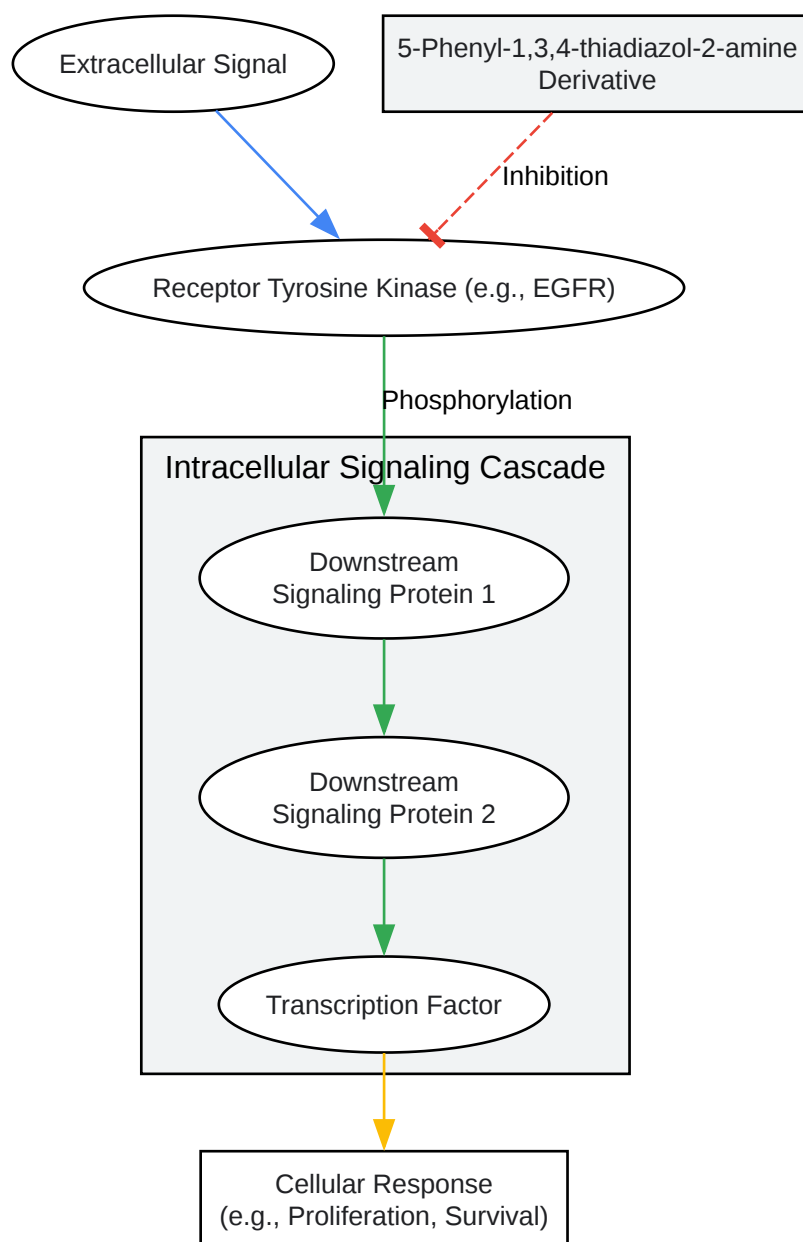
Visualizations

The following diagrams illustrate the typical workflow of a comparative molecular docking study and a generalized signaling pathway that could be targeted by these derivatives.



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Caption: Workflow of a Comparative Molecular Docking Study.



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Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway Inhibition.

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